Superior Aqueous Solubility vs. Free Base Form: A Critical Formulation and Handling Differentiator
The hydrochloride salt form of 5-Methoxypiperidin-3-ol demonstrates a marked increase in aqueous solubility compared to its free base counterpart, a property essential for both in vitro assays and in vivo bioavailability. While the free base (CAS 2305253-54-5) exhibits a calculated XLogP3 of -0.8, the hydrochloride salt is described as freely soluble in water [1]. This enhanced solubility is directly attributable to the salt formation, which improves handling, formulation, and dissolution characteristics, a key advantage over the less soluble free base [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Freely soluble in water |
| Comparator Or Baseline | 5-Methoxypiperidin-3-ol (free base, CAS 2305253-54-5): XLogP3 = -0.8 (less soluble) |
| Quantified Difference | Significantly improved aqueous solubility (qualitative, as specific mg/mL values are not uniformly reported for the free base in the accessed literature, but described as a clear enhancement). |
| Conditions | Not specified, standard laboratory conditions. |
Why This Matters
Enhanced aqueous solubility directly impacts experimental reproducibility in biological assays, simplifies formulation development for in vivo studies, and reduces the need for co-solvents that could confound results, making it a superior choice for drug discovery workflows.
- [1] Kuujia. (n.d.). Cas no 2305253-55-6 (5-Methoxypiperidin-3-ol;hydrochloride). View Source
- [2] Kuujia. (n.d.). Cas no 2305253-54-5 (5-Methoxypiperidin-3-ol). View Source
